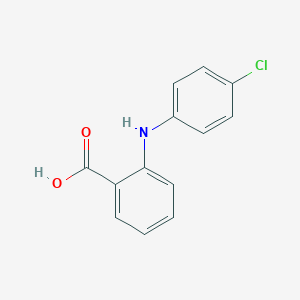
Acide 2-(4-chloroanilino)benzoïque
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzoic acid derivatives typically involves catalytic functionalization or direct substitution reactions. For example, Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives represent a method for selectively introducing functional groups at specific positions on the benzene ring, indicating potential pathways for synthesizing 2-(4-Chloroanilino)benzoic acid derivatives through similar catalytic processes (Li et al., 2016).
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives often includes hydrogen-bonded networks and non-coplanar aromatic systems, as seen in compounds like 4-(2,4,6-trinitroanilino)benzoic acid. These structures facilitate interactions such as intramolecular hydrogen bonding and define the spatial arrangement of substituents, which could be similar in 2-(4-Chloroanilino)benzoic acid (Smith et al., 2007).
Chemical Reactions and Properties
Benzoic acid derivatives participate in a variety of chemical reactions, including amidation, amination, and cocrystal formation. The reactivity can be influenced by the presence of substituents, which affect electron distribution and steric hindrance. The direct C(sp2)-H bond amidation/amination using N-chlorocarbamates demonstrates the versatility of benzoic acid frameworks for functional group modifications (Ng et al., 2014).
Physical Properties Analysis
The physical properties of benzoic acid derivatives, such as melting points, solubility, and crystallinity, can be influenced by molecular structure and intermolecular interactions. For instance, the polymorphism and cocrystal formation studies of 2-((2,6-dichlorophenyl)amino)benzoic acid reveal how molecular modifications impact physical properties, suggesting that the physical characteristics of 2-(4-Chloroanilino)benzoic acid could be similarly influenced by its molecular configuration (Zhoujin et al., 2022).
Chemical Properties Analysis
The chemical properties, including acidity, reactivity towards nucleophiles or electrophiles, and stability, are pivotal for understanding the behavior of benzoic acid derivatives in chemical reactions. The study of benzoic acid and chlorobenzoic acids highlights the thermodynamic aspects that determine stability and solubility, providing a basis for predicting how structural changes, like the introduction of a 4-chloroanilino group, may affect the chemical properties of 2-(4-Chloroanilino)benzoic acid (Reschke et al., 2016).
Applications De Recherche Scientifique
Agents anti-trypanosomiaques
Les dérivés de l'acide benzoïque, y compris l'acide 2-(4-chloroanilino)benzoïque, ont été étudiés pour leur potentiel en tant qu'agents anti-trypanosomiaques. Ils se sont montrés prometteurs dans l'inhibition de l'enzyme trans-sialidase, qui est une cible pharmacologique pour de nouveaux médicaments anti-Chagas .
Médicaments anti-inflammatoires
Les dérivés de l'acide anthranilique, tels que l'ACIDE N-(4-CHLOROPHENYL)ANTHRANILIQUE, ont montré une très bonne activité anti-inflammatoire, analgésique et antipyrétique. Ils ont été étudiés comme alternatives potentielles aux traitements actuels des maladies inflammatoires .
Activités antimicrobiennes et antivirales
L'this compound et l'ACIDE N-(4-CHLOROPHENYL)ANTHRANILIQUE présentent tous deux des activités antimicrobiennes et antivirales intéressantes. Ils ont des utilisations potentielles en tant qu'inhibiteurs de la P-glycoprotéine pour contrôler la résistance aux médicaments dans les cellules cancéreuses .
Inhibiteurs des enzymes aldo-céto réductases
Les dérivés de l'acide anthranilique agissent comme inhibiteurs des enzymes aldo-céto réductases. Ces enzymes jouent un rôle dans le métabolisme d'une grande variété de substrats, notamment les glucides, les stéroïdes, les prostaglandines et les xénobiotiques .
Gestion du diabète
Les inhibiteurs de l'α-glucosidase dérivés de l'acide anthranilique jouent un rôle important dans la gestion du diabète. Ils contribuent à contrôler la glycémie en ralentissant la dégradation des glucides complexes en glucose .
Neuroprotection
Les dérivés de l'acide anthranilique trouvent des applications dans la neuroprotection en régulant à la baisse les voies essentielles responsables de l'expression des traits neuropathologiques et de la neurodégénérescence .
Contrôle de l'activité de l'α-glucosidase
Les composés de métaux de transition de dérivés de l'acide anthranilique offrent des possibilités thérapeutiques dans le diabète sucré et l'obésité par le contrôle de l'activité de l'α-glucosidase .
Effets cytotoxiques sur les cellules cancéreuses
De nouveaux complexes utilisant des dérivés trifluorés de l'acide anthranilique ont été synthétisés et leurs effets cytotoxiques sur les cellules A549 (cellules cancéreuses du poumon humain) et Hela (cellules cancéreuses du col de l'utérus humain) ont été étudiés .
Mécanisme D'action
Target of Action
It is known that benzoic acid derivatives can have antimicrobial properties , suggesting that their targets may be microbial enzymes or structures.
Mode of Action
Benzoic acid, a related compound, is known to act as a fungistatic compound, inhibiting the growth of fungi by disrupting their metabolic processes
Biochemical Pathways
Benzoic acid is known to be involved in the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of various phenolic compounds
Pharmacokinetics
Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid
Result of Action
Benzoic acid is known to have antimicrobial effects , suggesting that 2-(4-Chloroanilino)benzoic acid might also have antimicrobial effects
Propriétés
IUPAC Name |
2-(4-chloroanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTPXKMADXYVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332632 | |
| Record name | 2-(4-Chloroanilino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13278-35-8 | |
| Record name | 2-(4-Chloroanilino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)

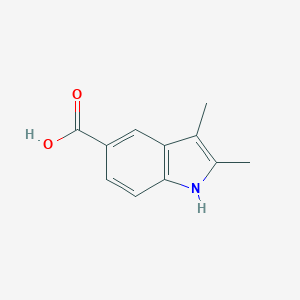
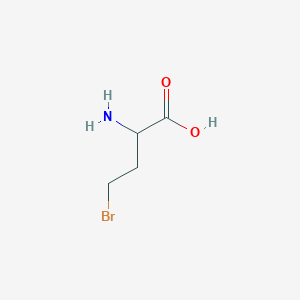
![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)
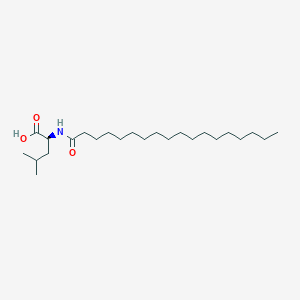
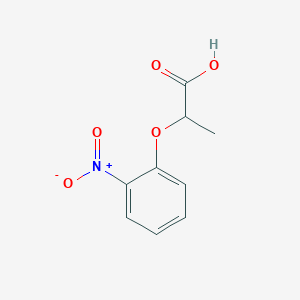

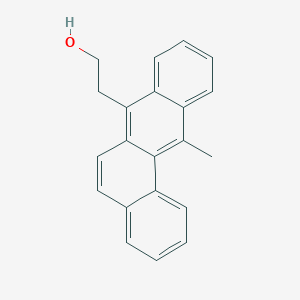

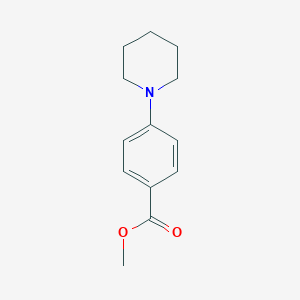
![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)